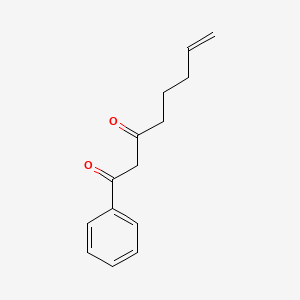
7-Octene-1,3-dione, 1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Octene-1,3-dione, 1-phenyl- is an organic compound characterized by the presence of a phenyl group attached to the first carbon of the octene chain, and two carbonyl groups at the first and third positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Octene-1,3-dione, 1-phenyl- typically involves the reaction of phenylacetylene with an appropriate dione precursor under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the coupling of the phenyl group with the octene chain. The reaction conditions usually include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to neutralize the reaction mixture.
Industrial Production Methods
On an industrial scale, the production of 7-Octene-1,3-dione, 1-phenyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it more viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
7-Octene-1,3-dione, 1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
7-Octene-1,3-dione, 1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Octene-1,3-dione, 1-phenyl- involves its interaction with various molecular targets and pathways. The compound’s carbonyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1,3-butadiene: Similar in structure but with a shorter carbon chain.
1-Phenyl-1,3-pentadiene: Another related compound with a different carbon chain length.
1-Phenyl-1,3-hexadiene: Similar but with a six-carbon chain.
Eigenschaften
CAS-Nummer |
131223-44-4 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
1-phenyloct-7-ene-1,3-dione |
InChI |
InChI=1S/C14H16O2/c1-2-3-5-10-13(15)11-14(16)12-8-6-4-7-9-12/h2,4,6-9H,1,3,5,10-11H2 |
InChI-Schlüssel |
QHCKLCGUDUCMJS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCC(=O)CC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


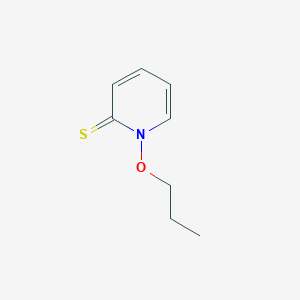
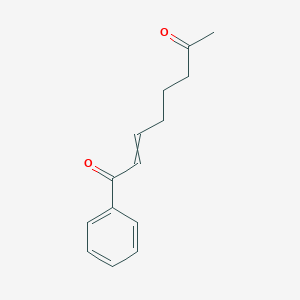
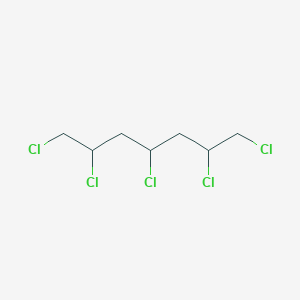
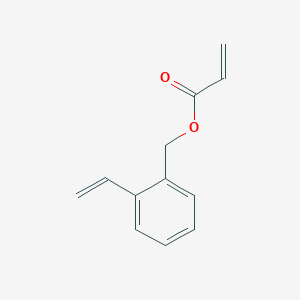
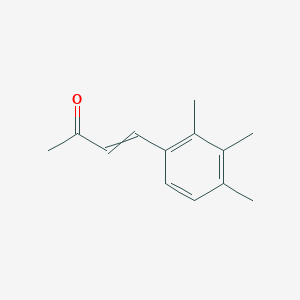
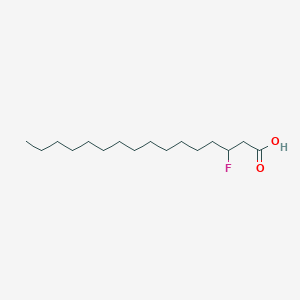
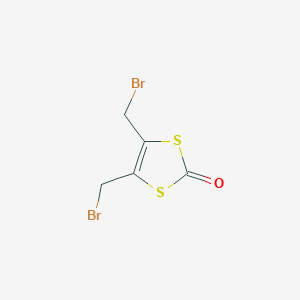

![2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine](/img/structure/B14277450.png)
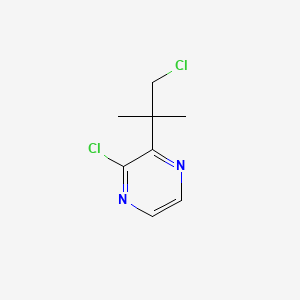
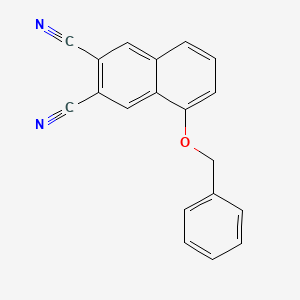
![4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14277483.png)
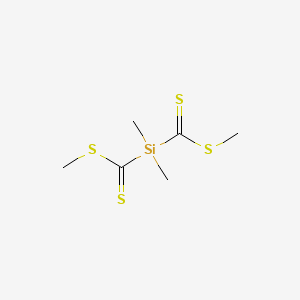
![{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile](/img/structure/B14277501.png)
